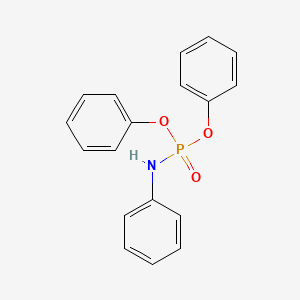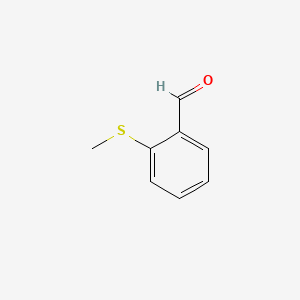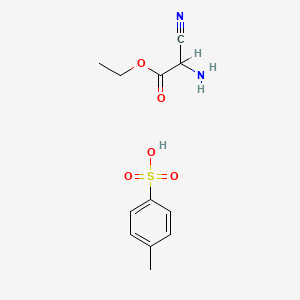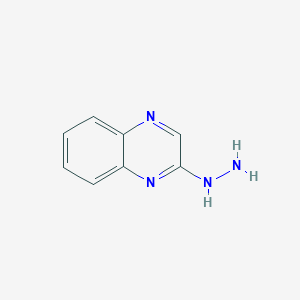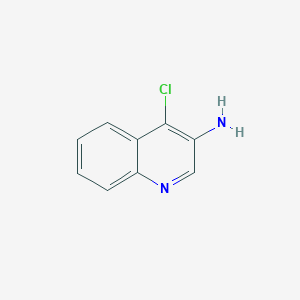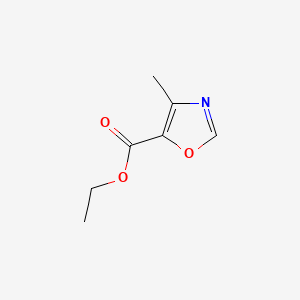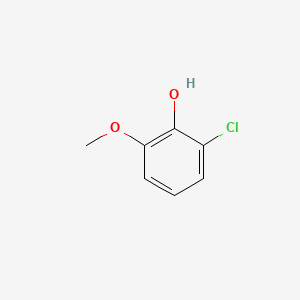
2-Chloro-6-methoxyphenol
Descripción general
Descripción
2-Chloro-6-methoxyphenol is a chemical compound with the molecular formula C7H7ClO2 and a molecular weight of 158.58 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-methoxyphenol consists of a phenol ring with a chlorine atom and a methoxy group attached to it . The InChI code for this compound is 1S/C7H7ClO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,1H3 .
Physical And Chemical Properties Analysis
2-Chloro-6-methoxyphenol is a solid substance at ambient temperature . It has a molecular weight of 158.58 .
Aplicaciones Científicas De Investigación
Synthesis of Bioactive Natural Products
2-Chloro-6-methoxyphenol: is a valuable building block in the synthesis of bioactive natural products. Its molecular structure allows for the introduction of various functional groups, which can lead to the creation of complex molecules with potential biological activities. For instance, it can be used to synthesize compounds with anti-tumor and anti-inflammatory properties .
Development of Conducting Polymers
This compound plays a crucial role in the development of conducting polymers. Its phenolic structure is conducive to polymerization reactions, which are essential for creating materials that can conduct electricity. These polymers have applications in electronics, such as in the production of organic light-emitting diodes (OLEDs) .
Production of Plastics, Adhesives, and Coatings
Due to its thermal stability and flame resistance, 2-Chloro-6-methoxyphenol is commonly used in the production of plastics, adhesives, and coatings. It helps improve the material’s durability and resistance to degradation under high temperatures .
Antioxidant Applications
As an antioxidant, 2-Chloro-6-methoxyphenol can prevent the oxidation of other molecules, thereby protecting them from breaking down. This property is particularly useful in the food industry to extend the shelf life of products and in the pharmaceutical industry to stabilize medications .
Ultraviolet Absorbers
The compound’s ability to absorb ultraviolet (UV) light makes it an excellent candidate for use in sunscreens and other cosmetic products. It can also be incorporated into packaging materials to protect the contents from UV-induced degradation .
Flame Retardants
2-Chloro-6-methoxyphenol: is used as a flame retardant in various materials. By incorporating it into textiles, furniture, and electronic devices, it can significantly reduce the risk of fire and the spread of flames .
Medical Imaging
Researchers have utilized 2-Chloro-6-methoxyphenol to synthesize isomeric methoxy analogs of nimesulide, which serve as radiotracer candidates for imaging the expression of Cyclooxygenase-2 (COX-2) in the brain. This application is crucial for studying inflammation and cancer .
Synthetic Methodologies
Innovative synthetic methods involving 2-Chloro-6-methoxyphenol have been developed, such as nucleophilic aromatic substitutions and metal-catalyzed cross-coupling reactions. These methods are fundamental in creating complex organic molecules for various scientific applications .
Safety and Hazards
The safety information for 2-Chloro-6-methoxyphenol indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
It is known that phenolic compounds, which include 2-chloro-6-methoxyphenol, often interact with proteins and enzymes in biological systems .
Mode of Action
Phenolic compounds are known to interact with biological systems through hydrogen bonding and hydrophobic interactions . They can also act as antioxidants, neutralizing harmful free radicals in the body .
Biochemical Pathways
Phenolic compounds are known to influence various biochemical pathways due to their antioxidant properties . They can protect cells from oxidative stress, which can lead to cell damage and disease .
Pharmacokinetics
Phenolic compounds are generally well-absorbed in the gastrointestinal tract and can be distributed throughout the body . They are metabolized primarily in the liver and excreted in the urine .
Result of Action
Phenolic compounds are known for their antioxidant properties, which can protect cells from damage caused by harmful free radicals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-methoxyphenol. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity .
Propiedades
IUPAC Name |
2-chloro-6-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZALXFCHDRHZMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222700 | |
| Record name | Phenol, 2-chloro-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxyphenol | |
CAS RN |
72403-03-3 | |
| Record name | Phenol, 2-chloro-6-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072403033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-chloro-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of identifying 2-chloro-6-methoxyphenol in Atonic?
A1: Identifying and quantifying impurities in technical grade products like Atonic is crucial for several reasons. Firstly, it helps ensure the efficacy and consistency of the product. Secondly, it plays a vital role in safety assessments. While 2-chloro-6-methoxyphenol itself might not be currently regulated as a hazardous impurity, its presence needs to be carefully evaluated. Further research can determine its potential effects, whether synergistic, antagonistic, or neutral, when combined with the active ingredient or other impurities.
Q2: What is the concentration of 2-chloro-6-methoxyphenol found in the technical product of Atonic?
A: The provided research indicates that five impurities were identified in the Atonic technical product. While the exact concentration of each impurity is not specified, the study states that the impurities ranged from 0.24% to 10.74% of the total composition. [, ] Further research is needed to determine the precise concentration of 2-chloro-6-methoxyphenol within this range.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




